2,3-Diethoxy-3-hydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one
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Overview
Description
2,3-Diethoxy-3-hydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diethoxy-3-hydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one typically involves multi-step organic reactions. One common method involves the condensation of aromatic aldehydes with 4-hydroxycoumarin in the presence of a catalyst. The reaction is often carried out under reflux conditions using an organic solvent such as ethanol or acetone. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,3-Diethoxy-3-hydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce dihydro derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 2,3-Diethoxy-3-hydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-4H-chromen-4-one: A simpler analog with similar core structure but lacking the ethoxy and hydroxyl groups.
2,3-Diethoxy-2,3-dihydro-4H-chromen-4-one: Similar but without the hydroxyl group.
2-Phenyl-2,3-dihydro-4H-chromen-4-one: Lacks the ethoxy groups but retains the phenyl and chromen-4-one core.
Uniqueness
2,3-Diethoxy-3-hydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one is unique due to the presence of both ethoxy and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and ability to interact with various molecular targets .
Properties
CAS No. |
70460-61-6 |
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Molecular Formula |
C19H20O5 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2,3-diethoxy-3-hydroxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C19H20O5/c1-3-22-18(21)17(20)15-12-8-9-13-16(15)24-19(18,23-4-2)14-10-6-5-7-11-14/h5-13,21H,3-4H2,1-2H3 |
InChI Key |
YEHVIHIHPUTABX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(C(C(=O)C2=CC=CC=C2O1)(O)OCC)C3=CC=CC=C3 |
Origin of Product |
United States |
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